1,3-Di-tert-butylbenzene

Description

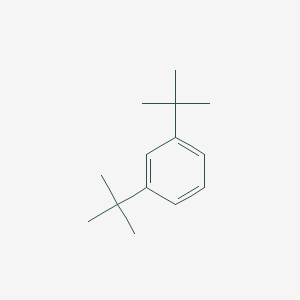

Structure

3D Structure

Properties

IUPAC Name |

1,3-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNDSSCEZZFNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143904 | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-60-4 | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-tert-butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,3-Di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-di-tert-butylbenzene. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physical characteristics, spectral data, reactivity, and established experimental protocols for its synthesis and analysis. All quantitative data are presented in clearly structured tables for ease of comparison, and key chemical processes are visualized using Graphviz diagrams.

Introduction

This compound (m-DTBB) is a disubstituted aromatic hydrocarbon characterized by a benzene ring with two tertiary butyl groups attached at the meta positions. Its unique structure, featuring bulky tert-butyl groups, imparts significant steric hindrance, which profoundly influences its physical properties and chemical reactivity.[1] This steric crowding makes this compound a valuable intermediate in organic synthesis, particularly in reactions where regioselectivity is crucial. It is also used as a stabilizer in plastics and lubricants and has been noted as a pharmaceutical intermediate.[1]

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature with low volatility and high thermal stability.[1] It is a nonpolar compound, rendering it soluble in many organic solvents while being insoluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1014-60-4 | [2][3] |

| Molecular Formula | C₁₄H₂₂ | [2][3] |

| Molecular Weight | 190.33 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Melting Point | 10-11 °C | [4][5] |

| Boiling Point | 106-107 °C at 18 mmHg (24 hPa) | [4][5] |

| Density | 0.859 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.488 | [4][5] |

| Flash Point | 84 °C (closed cup) | [6] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [1] |

Spectral Data

The spectral data for this compound are consistent with its molecular structure. The following tables summarize the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | s | 18H | -C(CH₃)₃ |

| ~7.0-7.6 | m | 4H | Aromatic protons |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~31.4 | -C(C H₃)₃ |

| ~34.2 | -C (CH₃)₃ |

| ~120-130 | Aromatic CH |

| ~150 | Aromatic C-C(CH₃)₃ |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 190 | ~17 | [M]⁺ (Molecular Ion) |

| 175 | 100 | [M - CH₃]⁺ (Base Peak) |

| 57 | ~36 | [C(CH₃)₃]⁺ |

Table 5: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| 1465, 1365 | Medium-Strong | C-H bend (tert-butyl) |

| 880-750 | Strong | Aromatic C-H out-of-plane bend (meta-disubstitution) |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the electronic and steric effects of the two tert-butyl groups.

-

Electrophilic Aromatic Substitution: The tert-butyl groups are weakly activating and ortho-, para-directing. However, the immense steric bulk of these groups significantly hinders electrophilic attack at the positions ortho to them (positions 2, 4, and 6). Consequently, electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at the C5 position, which is sterically accessible. The reaction rates are generally slower compared to less hindered aromatic compounds due to the steric impediment to the approach of the electrophile.

-

Radical Reactions: The tertiary benzylic hydrogens on the tert-butyl groups are susceptible to radical abstraction, although to a lesser extent than a typical benzylic hydrogen due to steric shielding.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A convenient method for the preparation of this compound involves the hydrolysis of the corresponding Grignard reagent, which can be synthesized from 1-bromo-3,5-di-tert-butylbenzene. A published procedure by Komen and Bickelhaupt outlines a practical approach.[7]

Materials:

-

1-bromo-3,5-di-tert-butylbenzene

-

Magnesium turnings

-

Dry diethyl ether or THF

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of a solution of 1-bromo-3,5-di-tert-butylbenzene in dry diethyl ether to the flask to initiate the Grignard reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-bromo-3,5-di-tert-butylbenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Synthesis via Friedel-Crafts Alkylation (Illustrative)

While direct Friedel-Crafts di-tert-butylation of benzene tends to yield a mixture of isomers with the 1,4-isomer often being a major product under kinetic control, conditions can be optimized to favor the thermodynamically more stable 1,3,5-tri-tert-butylbenzene, from which one tert-butyl group could potentially be removed. A more direct, though often lower-yielding, approach involves the di-alkylation of benzene.

Materials:

-

Benzene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Set up a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

-

Charge the flask with benzene and cool it in an ice-water bath.

-

Slowly add anhydrous aluminum chloride to the cooled benzene with stirring.

-

Add tert-butyl chloride dropwise from the dropping funnel to the stirred suspension over a period of time, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.

-

Quench the reaction by carefully pouring the mixture over crushed ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

-

The resulting mixture of mono-, di-, and poly-alkylated products can be separated by fractional distillation under reduced pressure.

Visualizations

Friedel-Crafts Alkylation Mechanism

Caption: Mechanism of Friedel-Crafts Alkylation of Benzene.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[6] It may cause skin and eye irritation.[7] Good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a sterically hindered aromatic hydrocarbon with well-defined chemical and physical properties. Its reactivity is dominated by the steric influence of the bulky tert-butyl groups, which directs electrophilic substitution to the C5 position. The experimental protocols for its synthesis, primarily through Grignard reactions or Friedel-Crafts alkylation, are well-established. This technical guide provides essential data and methodologies to support further research and application of this compound in various fields, including organic synthesis and drug development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. This compound | C14H22 | CID 136810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. This compound(1014-60-4) 13C NMR [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 1,3-Di-tert-butylbenzene

This technical guide provides a comprehensive overview of 1,3-di-tert-butylbenzene, focusing on its molecular characteristics, synthesis, and analytical determination. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions.[1] It is a colorless to light yellow, clear liquid at room temperature, known for its low volatility and high thermal stability.[1][2] Its nonpolar nature renders it soluble in organic solvents like ether and benzene, while being insoluble in water.[1][2] The bulky tert-butyl groups create significant steric hindrance, which influences its chemical reactivity.[1]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ | [1][3][4][5] |

| Molecular Weight | 190.32 g/mol | [3][6][7] |

| CAS Number | 1014-60-4 | [1][3][4][6][8] |

| Appearance | Colorless to light yellow liquid | [2][8] |

| Density | 0.859 g/mL at 25 °C | [6] |

| Melting Point | 10-11 °C | [6] |

| Boiling Point | 106-107 °C at 18 mmHg | [6] |

| Refractive Index | n20/D 1.488 | [6] |

| Flash Point | 84 °C (closed cup) | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][2][6] |

Experimental Protocols

The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic ring using a strong Lewis acid catalyst.

Materials:

-

tert-butylbenzene

-

tert-butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Ice

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5 mL conical vial with spin vane

-

Stirring plate

-

Separatory funnel

-

Round-bottom flask

Procedure:

-

Reaction Setup: In a fume hood, equip a 5 mL conical vial with a spin vane. Add 0.5 mL of tert-butylbenzene and 1.0 mL of tert-butyl chloride to the vial.[9]

-

Cooling: Cool the mixture in an ice-water bath placed on a magnetic stirring plate.[9][10]

-

Catalyst Addition: While stirring, carefully add 0.05 g of anhydrous aluminum chloride in three small portions over a period of 10-15 minutes.[9] This prevents the reaction from becoming too vigorous. A white precipitate of the product may become visible.[9]

-

Reaction Progression: After the final addition of the catalyst, remove the flask from the ice bath and allow it to warm to room temperature while continuing to stir for 30 minutes.[9]

-

Quenching: Carefully quench the reaction by slowly adding 1 mL of ice-cold water to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Add 2 mL of diethyl ether and shake gently.[9] Separate the organic layer. Extract the aqueous layer twice more with 1 mL portions of diethyl ether.[9]

-

Washing: Combine the organic layers and wash with 2 mL of saturated sodium bicarbonate solution, followed by 2 mL of deionized water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[11] Filter the solution to remove the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for determining the molecular weight of volatile compounds like this compound.

Materials:

-

Sample of this compound

-

High-purity solvent (e.g., hexane or dichloromethane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

-

Helium carrier gas

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a high-purity volatile solvent such as hexane.

-

Instrument Setup (Example Parameters):

-

GC Inlet: Set to splitless mode with an injection volume of 1 µL. Inlet temperature: 250°C.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line: Temperature set to 280°C.

-

MS Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

-

MS Quadrupole: Temperature: 150°C.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Data Acquisition: Inject the prepared sample into the GC-MS system. The compound will be separated from the solvent and any impurities on the GC column based on its boiling point and polarity. As it elutes from the column, it enters the mass spectrometer.

-

Data Analysis:

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

-

Mass Spectrum: Obtain the mass spectrum for this peak. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound. For this compound, this will be observed at m/z 190.

-

Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. A characteristic fragment for a tert-butyl group is the loss of a methyl group (M-15), resulting in a prominent peak at m/z 175.

-

Applications and Logical Relationships

This compound primarily serves as a chemical intermediate in organic synthesis and as a stabilizer in materials like plastics and lubricants.[1] Its use as a pharmaceutical intermediate has also been noted.[6] The sterically hindered nature of the molecule can be exploited to direct further chemical transformations or to create specialty polymers and materials with high thermal stability.

References

- 1. CAS 1014-60-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1014-60-4 [chemicalbook.com]

- 7. This compound | C14H22 | CID 136810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1014-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. cerritos.edu [cerritos.edu]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Elucidation of the Molecular Structure of 1,3-di-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1,3-di-tert-butylbenzene. The document details the key spectroscopic data and experimental protocols utilized to confirm its molecular structure, presenting quantitative information in a clear, tabular format for ease of comparison and reference.

Molecular Structure and Properties

This compound is an organic compound characterized by a benzene ring substituted with two tert-butyl groups at the meta positions.[1] Its molecular formula is C₁₄H₂₂, with a molecular weight of 190.32 g/mol .[2][3][4] This colorless liquid is relatively nonpolar, rendering it soluble in nonpolar solvents and insoluble in water.[1][3] The bulky tert-butyl groups introduce significant steric hindrance, which influences its chemical reactivity and physical properties.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1014-60-4 | [2][4] |

| Molecular Formula | C₁₄H₂₂ | [1][2][3][4] |

| Molecular Weight | 190.32 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1][3][6] |

| Boiling Point | 106-107 °C at 18 mmHg | [5] |

| Melting Point | 10-11 °C | [5] |

| Density | 0.859 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.488 | [5] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the tert-butyl groups.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Aromatic H (C2) |

| ~7.2 | d | 2H | Aromatic H (C4, C6) |

| ~7.0 | t | 1H | Aromatic H (C5) |

| 1.34 | s | 18H | -C(CH₃)₃ |

Note: The exact chemical shifts for the aromatic protons can vary slightly between sources, but the splitting pattern and integration are key identifiers.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~151 | Quaternary aromatic C (C1, C3) |

| ~128 | Aromatic CH (C5) |

| ~122 | Aromatic CH (C4, C6) |

| ~121 | Aromatic CH (C2) |

| ~34 | Quaternary C of tert-butyl |

| ~31 | CH₃ of tert-butyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorptions for aromatic C-H and C=C bonds, as well as C-H bonds of the alkyl groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch (asymmetric) |

| ~2870 | Strong | Aliphatic C-H stretch (symmetric) |

| ~1600 | Medium | Aromatic C=C ring stretch |

| ~1460 | Medium | CH₃ asymmetric bending |

| ~870, ~780, ~700 | Strong | Aromatic C-H out-of-plane bending (meta-substitution pattern) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | High | [M - CH₃]⁺ |

| 57 | Moderate | [C(CH₃)₃]⁺ |

The presence of the molecular ion at m/z 190 confirms the molecular weight.[2][7] The base peak at m/z 175 corresponds to the loss of a methyl group, a characteristic fragmentation pattern for molecules containing a tert-butyl group.[2][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the key analytical techniques used in the structure elucidation of this compound.

Synthesis of this compound

A common method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation.[1]

General Procedure:

-

Reaction Setup: A dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst and an inert solvent such as dichloromethane.

-

Reactant Addition: A mixture of benzene and tert-butyl chloride is added dropwise to the stirred suspension of the catalyst at a controlled temperature, typically between 0 and 5 °C, using an ice bath.

-

Reaction: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure complete reaction.

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with water, and finally dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Note: The ratio of reactants and catalyst, as well as the reaction temperature and time, can be optimized to favor the formation of the 1,3-disubstituted product over other isomers.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

The solution is transferred to a standard 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

-

The NMR spectra are acquired on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

The acquired data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

Sample Preparation:

-

As this compound is a liquid, a neat spectrum can be obtained.

-

A single drop of the liquid is placed on the surface of one polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization:

-

A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a high-vacuum source chamber.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in an electron ionization (EI) source. This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the data from the various spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

References

- 1. cerritos.edu [cerritos.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of 1,3-Di-tert-butylbenzene from Benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,3-di-tert-butylbenzene from benzene is a multi-step process governed by the principles of electrophilic aromatic substitution and thermodynamic isomer equilibration. Direct Friedel-Crafts alkylation of benzene overwhelmingly yields the kinetically favored 1,4-isomer due to steric factors. Therefore, achieving the meta-substituted product requires a subsequent isomerization step under conditions that facilitate thermodynamic control. This guide provides an in-depth overview of the two-stage synthesis, including detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the successful synthesis of this compound.

Overall Synthesis Strategy

The conversion of benzene to this compound is efficiently achieved in a two-stage process. The first stage involves the Friedel-Crafts alkylation of a starting aromatic compound (benzene or tert-butylbenzene) to synthesize 1,4-di-tert-butylbenzene, the kinetic product. The second stage involves the Lewis acid-catalyzed isomerization of the 1,4-isomer to the thermodynamically more stable 1,3-isomer.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 1,4-Di-tert-butylbenzene (Kinetic Control)

The initial step is a classic Friedel-Crafts alkylation. To favor the formation of the di-substituted product and minimize overalkylation to 1,3,5-tri-tert-butylbenzene, it is common to start with tert-butylbenzene rather than benzene. The reaction is conducted at low temperatures (around 0°C) to ensure kinetic control, which selectively yields the para-isomer, 1,4-di-tert-butylbenzene. This product conveniently crystallizes out of the reaction mixture, preventing further isomerization.[1]

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution. The Lewis acid, aluminum chloride (AlCl₃), activates the tert-butyl chloride to form a tert-butyl carbocation. This electrophile is then attacked by the nucleophilic aromatic ring, followed by deprotonation to restore aromaticity.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 1,3,5-Tri-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of 1,3-di-tert-butylbenzene to produce 1,3,5-tri-tert-butylbenzene. The synthesis of this sterically hindered aromatic compound is of significant interest in various fields, including materials science and pharmaceutical development, due to its unique structural and chemical properties. This document details the underlying chemical principles, experimental protocols, and relevant quantitative data.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, typically employing an alkyl halide as the alkylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[1] The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like complex, which then acts as the electrophile and is attacked by the electron-rich aromatic ring.[1]

A key challenge in Friedel-Crafts alkylation is the propensity for polyalkylation, as the introduction of an electron-donating alkyl group activates the aromatic ring, making the product more nucleophilic than the starting material.[1] However, in the case of bulky alkyl groups like the tert-butyl group, steric hindrance can play a crucial role in directing the substitution pattern and, in some cases, limiting the extent of alkylation.[1]

Synthesis of 1,3,5-Tri-tert-butylbenzene

The synthesis of 1,3,5-tri-tert-butylbenzene from this compound is achieved through a Friedel-Crafts alkylation reaction using a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. Due to the steric hindrance imposed by the existing tert-butyl groups, the incoming tert-butyl group is directed to the remaining meta position, leading to the highly symmetrical 1,3,5-isomer.

It is important to note that while the direct alkylation of this compound is the focus, the literature more commonly describes the synthesis of 1,3,5-tri-tert-butylbenzene starting from benzene or p-di-tert-butylbenzene.[2][3] These reactions proceed through the formation of various di-tert-butylbenzene isomers, which then isomerize and are further alkylated under thermodynamic control to yield the most stable product, 1,3,5-tri-tert-butylbenzene.[4] Therefore, the experimental conditions provided are based on a well-established procedure for the synthesis of 1,3,5-tri-tert-butylbenzene that is applicable to di-tert-butylbenzene starting materials.[2]

Reaction Mechanism and Thermodynamic Considerations

The Friedel-Crafts alkylation of a di-substituted benzene ring with a tert-butyl group involves the formation of a tert-butyl carbocation as the electrophile. This carbocation then attacks the aromatic ring. The substitution pattern is governed by both electronic and steric effects. In the case of di-tert-butylbenzenes, the reaction is primarily under thermodynamic control, favoring the formation of the most stable isomer.[4] The 1,3,5-tri-tert-butylbenzene isomer is the most thermodynamically stable product due to the minimization of steric strain between the bulky tert-butyl groups.[4] Kinetically controlled conditions, on the other hand, might favor the formation of other isomers, such as 1,2,4- or 1,2,3-tri-tert-butylbenzene, but these can rearrange to the more stable 1,3,5-isomer under prolonged reaction times or at higher temperatures.

dot

Caption: General reaction pathway for the Friedel-Crafts alkylation of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of 1,3,5-tri-tert-butylbenzene from p-di-tert-butylbenzene and is applicable for the alkylation of this compound.[2]

Materials:

-

This compound

-

tert-Butyl chloride

-

Anhydrous aluminum chloride

-

Ethanol

-

Ice

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place this compound and tert-butyl chloride.

-

Cooling: Cool the flask in an ice bath to a temperature below 0°C.

-

Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride in small portions, maintaining the temperature below 0°C.[2] The addition of the catalyst is exothermic.

-

Reaction: After the addition of the catalyst is complete, continue stirring the reaction mixture at a low temperature (e.g., -7°C) for a specified period.[2]

-

Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and again with water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline 1,3,5-tri-tert-butylbenzene.[2]

dot

Caption: A step-by-step workflow for the synthesis and purification of 1,3,5-tri-tert-butylbenzene.

Quantitative Data

The following tables summarize the quantitative data for a representative synthesis of 1,3,5-tri-tert-butylbenzene, adapted from the literature.[2]

Table 1: Reactant and Catalyst Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| p-di-tert-butylbenzene | 190.32 | 75 | 0.394 |

| tert-Butyl chloride | 92.57 | ~350 mL (excess) | - |

| Aluminum chloride | 133.34 | 27 | 0.202 |

Note: This data is for the synthesis starting from p-di-tert-butylbenzene but provides a relevant molar ratio for the alkylation of di-tert-butylbenzenes.

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Initial Temperature | < 0°C |

| Reaction Temperature | -7°C |

| Reaction Time | Not explicitly stated, catalyst added over 40 min |

| Product | 1,3,5-Tri-tert-butylbenzene |

| Yield | 41 g (42%) |

| Melting Point | 72-73°C |

Conclusion

The Friedel-Crafts alkylation provides a viable route for the synthesis of 1,3,5-tri-tert-butylbenzene from this compound. The reaction is governed by thermodynamic control, leading to the formation of the most stable, sterically minimized isomer. The experimental protocol requires careful temperature control and anhydrous conditions to ensure optimal yield and purity of the final product. The provided data and methodologies offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize and utilize this important chemical entity.

References

An In-Depth Technical Guide to the NMR Spectral Data of 1,3-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,3-di-tert-butylbenzene. It includes detailed tables of ¹H and ¹³C NMR spectral data, a thorough experimental protocol for data acquisition, and a visual representation of the molecule's structure-spectrum correlation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to this compound and its NMR Spectroscopy

This compound is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂. Its structure consists of a benzene ring substituted with two tert-butyl groups at the meta positions. Understanding the precise arrangement of atoms and the electronic environment within the molecule is crucial for its application in various research and development contexts. NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR spectroscopy allows for the precise determination of chemical shifts, coupling constants, and multiplicities, which together provide a unique fingerprint of the molecule's structure.

Quantitative NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from the Spectral Database for Organic Compounds (SDBS), a reliable and comprehensive source for spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

| 7.53 | t | 1.8 | 1H | H-2 |

| 7.28 | d | 7.7 | 2H | H-4, H-6 |

| 7.11 | t | 7.7 | 1H | H-5 |

| 1.34 | s | - | 18H | C(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

¹³C NMR Spectral Data

| Chemical Shift (δ) [ppm] | Assignment |

| 150.8 | C-1, C-3 |

| 127.8 | C-5 |

| 122.9 | C-4, C-6 |

| 122.1 | C-2 |

| 34.6 | C (CH₃)₃ |

| 31.4 | C(C H₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is based on established best practices for NMR spectroscopy of aromatic compounds.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance or similar instrument, operating at a suitable frequency (e.g., 300 MHz or higher for ¹H NMR).

-

Tuning and Locking: Tune the probe to the appropriate nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Angle: 30-45°

-

Spectral Width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Angle: 30-45°

-

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-160 ppm).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Decoupling: Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption signals.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts. For ¹³C NMR, peak picking is the primary analysis.

Visualization of Structure-Spectrum Correlation

The following diagram, generated using the DOT language, illustrates the logical relationship between the chemical structure of this compound and its characteristic NMR signals.

Caption: Correlation of this compound structure with its NMR signals.

An In-depth Technical Guide to the 1H NMR Spectrum of 1,3-Di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-di-tert-butylbenzene. It includes detailed spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecular structure and proton environments to aid in spectral interpretation.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl3). The resulting data is summarized in the table below.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | 7.53 | t (triplet) | 1H | H-2 |

| 2 | 7.28 | d (doublet) | 2H | H-4, H-6 |

| 3 | 7.09 | t (triplet) | 1H | H-5 |

| 4 | 1.34 | s (singlet) | 18H | C(CH3)3 |

Interpretation of the Spectrum

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

-

Aromatic Region (7.0-7.6 ppm): The aromatic region displays three distinct signals, accounting for the four protons on the benzene ring.

-

The signal at 7.53 ppm appears as a triplet , integrating to one proton. This corresponds to the H-2 proton, which is situated between the two bulky tert-butyl groups. The triplet multiplicity arises from the coupling with the two equivalent H-4 and H-6 protons (n+1 rule, where n=2).

-

The signal at 7.28 ppm is a doublet that integrates to two protons. This is assigned to the H-4 and H-6 protons. Their chemical shift equivalence is due to the symmetry of the molecule. The doublet splitting is a result of coupling with the H-5 proton.

-

The signal at 7.09 ppm appears as a triplet , integrating to one proton, and is assigned to the H-5 proton. This proton is coupled to the two H-4 and H-6 protons, resulting in a triplet.

-

-

Aliphatic Region (1.34 ppm):

-

A sharp singlet is observed at 1.34 ppm , integrating to 18 protons. This signal corresponds to the protons of the two tert-butyl groups . Due to free rotation around the C-C single bond and the overall symmetry of the molecule, all 18 methyl protons are chemically equivalent, resulting in a single, unsplit signal.

-

Molecular Structure and Proton Assignment

The following diagram illustrates the structure of this compound with the assigned proton environments.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a standard procedure for acquiring the 1H NMR spectrum of a liquid sample like this compound.

4.1. Materials and Equipment

-

Sample: this compound (liquid)

-

Deuterated Solvent: Chloroform-d (CDCl3), with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: 5 mm, high-precision

-

Pipettes and tips

-

Vortex mixer

-

NMR Spectrometer: (e.g., 400 MHz)

4.2. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl3 (containing TMS) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube. The final liquid height should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube.

4.3. Instrument Setup and Data Acquisition

-

Instrument Login and Software Initialization: Log in to the NMR spectrometer's control software.

-

Sample Insertion: Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge. Carefully place the sample into the magnet.

-

Locking: The instrument will automatically lock onto the deuterium signal of the CDCl3.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

Standard 1H Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A standard range for 1H NMR, for example, -2 to 12 ppm.

-

-

Acquisition: Start the acquisition.

-

Data Processing:

-

Fourier Transform (FT): The Free Induction Decay (FID) signal is automatically converted into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

-

4.4. Data Analysis

Analyze the processed spectrum to determine the chemical shifts, multiplicities, coupling constants, and integrals for each signal, as detailed in the data table and interpretation sections of this guide.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the 1H NMR spectrum.

Caption: A flowchart illustrating the steps involved in 1H NMR spectral analysis.

An In-depth Technical Guide to the ¹³C NMR Analysis of 1,3-di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,3-di-tert-butylbenzene. It includes a detailed presentation of the spectral data, a step-by-step experimental protocol for data acquisition, and a logical diagram illustrating the carbon environments of the molecule.

Introduction

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. For substituted aromatic compounds like this compound, ¹³C NMR provides valuable information about the number of unique carbon atoms and their electronic environments, which is crucial for structural elucidation and purity assessment in research and drug development. The symmetrical substitution pattern of this compound results in a distinct ¹³C NMR spectrum that can be readily interpreted. Aromatic carbons typically resonate in the 120-150 ppm range, and their specific chemical shifts are influenced by substituent effects.[1][2]

Data Presentation: ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Assignment | Carbon Type |

| 150.9 | C1, C3 | Quaternary (Aromatic) |

| 126.9 | C5 | CH (Aromatic) |

| 121.3 | C2 | CH (Aromatic) |

| 120.8 | C4, C6 | CH (Aromatic) |

| 34.7 | -C(CH₃)₃ | Quaternary (Aliphatic) |

| 31.4 | -C(CH₃)₃ | CH₃ (Aliphatic) |

Note: The assignments are based on the expected substituent effects of the tert-butyl groups on the benzene ring and general principles of ¹³C NMR spectroscopy.

Experimental Protocol

This section outlines a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of non-polar organic compounds.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.[3][4]

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to maximize signal-to-noise.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm to cover the entire expected range of ¹³C chemical shifts.[5]

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): Set a relaxation delay of 2 seconds. While longer delays can be more quantitative, a 2-second delay is often sufficient for qualitative analysis of small molecules.[5]

-

Acquisition Time (AQ): Set an acquisition time of at least 1-2 seconds for good digital resolution.[5]

-

Temperature: Maintain a constant temperature, typically 298 K.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Molecular Symmetry

The number of signals in the ¹³C NMR spectrum of this compound is determined by the molecule's symmetry. The following diagram illustrates the logical relationship between the chemically equivalent carbons.

Caption: Chemical equivalency in this compound.

References

Mass Spectrometry of 1,3-Di-tert-butylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,3-di-tert-butylbenzene. It covers the fundamental fragmentation patterns observed under electron ionization, detailed experimental protocols for analysis, and quantitative data to support researchers in their analytical endeavors.

Introduction to the Mass Spectrometry of Alkylbenzenes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When analyzing alkylbenzenes such as this compound, electron ionization (EI) is a commonly employed method. This high-energy ionization technique induces characteristic fragmentation patterns that provide valuable structural information. The fragmentation of tert-butyl substituted benzenes is notably influenced by the stability of the resulting carbocations.

Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a distinct pattern of ion fragments. The molecular ion and key fragments are summarized below.

Quantitative Mass Spectral Data

The following table summarizes the prominent peaks in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 190 | 17.42 | [M]⁺ |

| 175 | 99.99 | [M - CH₃]⁺ |

| 57 | 36.04 | [C₄H₉]⁺ |

| 176 | 15.10 | [M+1]⁺ |

| 80 | 5.25 | [C₆H₈]⁺ |

Data sourced from MassBank and PubChem.[1][2]

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through the loss of a methyl radical to form a stable benzylic cation. This fragmentation pathway is a characteristic feature of tert-butyl substituted aromatic compounds.[3]

The logical flow of the primary fragmentation event is depicted in the following diagram:

References

An In-depth Technical Guide to the Physical Properties of 1,3-Di-tert-butylbenzene

This technical guide provides a comprehensive overview of the core physical properties of 1,3-di-tert-butylbenzene, specifically its melting and boiling points. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Physical Properties of this compound

This compound is an organic compound classified as an alkylbenzene.[1] It exists as a colorless liquid at room temperature.[2] The bulky tert-butyl groups attached to the benzene ring at the 1 and 3 positions create significant steric hindrance, which influences its physical and chemical properties.[2] It is characterized by low volatility and high thermal stability.[2] This compound is soluble in nonpolar solvents and insoluble in water.[2][3]

Quantitative Data Summary

The experimentally determined physical properties of this compound are summarized in the table below. These values are consistently reported across various chemical data sources.

| Physical Property | Value | Conditions |

| Melting Point | 10-11 °C | (lit.)[3][4][5][6][7] |

| Boiling Point | 106-107 °C | at 18 mmHg (lit.)[3][4][5][6][7] |

| Boiling Point | 228 °C | (presumed atmospheric pressure)[8] |

| Density | 0.859 g/mL | at 25 °C (lit.)[4][6] |

| Refractive Index | 1.488 | at 20 °C (lit.)[4][6] |

Experimental Protocols

While the specific experimental reports for the determination of the melting and boiling points of this compound are not detailed in the readily available literature, the following sections describe the standard methodologies employed for such measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a sharp, well-defined temperature. The presence of impurities typically lowers and broadens the melting point range. A common laboratory method for determining the melting point is the capillary tube method.

General Procedure:

-

Sample Preparation: A small amount of the solid substance is finely powdered. A capillary tube, sealed at one end, is filled with a small amount of the powdered sample by tapping the open end into the powder.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which contains a heating bath (commonly silicone oil or paraffin).

-

Heating: The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the external pressure. The values reported at reduced pressure (e.g., 18 mmHg) are determined using vacuum distillation apparatus.

General Procedure for Distillation Method:

-

Apparatus Setup: The liquid is placed in a distillation flask. The flask is connected to a condenser, and a thermometer is positioned so that its bulb is just below the level of the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.

-

Equilibrium: The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser and is collected. This stable temperature is the boiling point.

-

Reduced Pressure: To determine the boiling point at a pressure other than atmospheric, the distillation apparatus is connected to a vacuum pump, and the pressure is regulated to the desired value (e.g., 18 mmHg). The procedure is then followed as described above.

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and physical property measurement of this compound.

References

- 1. This compound | C14H22 | CID 136810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1014-60-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 1014-60-4 [m.chemicalbook.com]

- 5. This compound | 1014-60-4 [chemicalbook.com]

- 6. 1,3-二叔丁基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 99% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 8. This compound [stenutz.eu]

Solubility of 1,3-Di-tert-butylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-di-tert-butylbenzene, a key intermediate in various chemical syntheses. Due to a notable lack of extensive quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile derived from its chemical properties and offers a detailed, generalized experimental protocol for its quantitative determination.

Core Concepts: Predicting Solubility

This compound is a nonpolar aromatic hydrocarbon. Its solubility in various organic solvents is primarily governed by the principle of "like dissolves like." This principle suggests that nonpolar solutes will dissolve best in nonpolar solvents, and polar solutes will dissolve best in polar solvents. The bulky tert-butyl groups on the benzene ring contribute to its nonpolar nature and introduce significant steric hindrance, which can influence its interaction with solvent molecules.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is sparse in the available literature, its solubility can be qualitatively assessed based on its molecular structure. It is known to be insoluble in water.[1][2][3] Based on its nonpolar characteristics, it is expected to be highly soluble in nonpolar organic solvents.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent Category | Solvent Example | Expected Qualitative Solubility | Quantitative Data (at specified temperature) |

| Nonpolar Aromatic | Toluene, Benzene | Highly Soluble | Not available in cited literature |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Highly Soluble | Not available in cited literature |

| Chlorinated | Dichloromethane, Chloroform | Highly Soluble | Not available in cited literature |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Not available in cited literature |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | Not available in cited literature |

| Alcohols | Ethanol, Methanol | Sparingly Soluble | Not available in cited literature |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Not available in cited literature |

| Polar Protic | Water | Insoluble | Insoluble[1][2][3] |

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal equilibrium method followed by quantitative analysis.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Autosampler vials

Procedure:

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).

-

These standards will be used to construct a calibration curve for the analytical instrument.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a series of glass vials. Ensure an excess of the solute is present to maintain a saturated solution with undissolved solute visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved solute. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared standard solutions.

-

Analyze the standard solutions and the diluted sample solution using a pre-calibrated GC-FID or HPLC-UV system.

-

Record the peak areas from the chromatograms.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the selected solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. For specific applications, it is imperative to determine the solubility in the solvent system of interest under the precise experimental conditions to be employed.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Di-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1,3-di-tert-butylbenzene, a key aromatic intermediate in organic synthesis. The presence of two bulky tert-butyl groups in a meta orientation exerts significant steric and electronic effects, leading to distinct regioselectivity in various electrophilic aromatic substitution (EAS) reactions. This document details the outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the strategic design and execution of synthetic routes involving this sterically hindered benzene derivative.

Core Principles of Electrophilic Substitution on this compound

The two tert-butyl groups on the benzene ring are ortho, para-directing activators. However, the sheer steric bulk of these groups dramatically influences the regiochemical outcome of electrophilic attack. The positions ortho to the tert-butyl groups (positions 2, 4, and 6) are highly sterically hindered. Consequently, electrophilic substitution is strongly disfavored at these sites. The position meta to both tert-butyl groups (position 5) is the most sterically accessible and electronically favorable site for substitution. The position between the two tert-butyl groups (position 2) is the most sterically hindered and generally unreactive.

dot graph ER_positions { layout=neato; node [shape=plaintext]; edge [style=invis];

} dot Figure 1: Structure of this compound showing the numbering of the ring positions.

Nitration

The nitration of this compound primarily yields the 5-nitro derivative due to the steric hindrance at the ortho positions. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Quantitative Data: Nitration of this compound

| Product | Yield (%) | Isomer Distribution (%) | Reference |

| 1,3-Di-tert-butyl-5-nitrobenzene | High (not specified) | Major product | [1] |

| Other isomers | Not reported | Minor or not formed | [1] |

Experimental Protocol: Synthesis of 1,3-Di-tert-butyl-5-nitrobenzene

This protocol is adapted from standard nitration procedures for aromatic compounds and should be optimized for specific laboratory conditions.

-

Materials:

-

This compound

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to prepare the nitrating mixture.

-

Dissolve this compound in dichloromethane and add it dropwise to the cold nitrating mixture over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

dot graph Nitration_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 2: Experimental workflow for the nitration of this compound.

Halogenation

Similar to nitration, the halogenation of this compound is expected to occur predominantly at the 5-position. Bromination is typically achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Quantitative Data: Halogenation of this compound

Experimental Protocol: Synthesis of 4-Bromo-1,3-di-tert-butylbenzene

This protocol is adapted from the bromination of the sterically hindered 1,3,5-tri-tert-butylbenzene and should be optimized.[2]

-

Materials:

-

This compound

-

Bromine

-

Iron powder or Iron(III) bromide

-

Carbon tetrachloride (or a suitable alternative solvent)

-

10% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of iron powder or iron(III) bromide to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Pour the reaction mixture into water and separate the organic layer.

-

Wash the organic layer with 10% sodium hydroxide solution to remove unreacted bromine, followed by washing with water until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

-

Sulfonation

The sulfonation of this compound is a notable exception to the general rule of substitution at the 5-position. Under forcing conditions with fuming sulfuric acid (oleum), a mixture of the 4- and 5-sulfonated products is obtained, with the 5-isomer being the major product. This indicates that while the 5-position is sterically most favorable, the electronically activated 4-position can also react.

Quantitative Data: Sulfonation of this compound

| Sulfonating Agent | Temperature (°C) | 4-Isomer (%) | 5-Isomer (%) | Reference |

| 103% H₂SO₄ | Not specified | 20 ± 10 | 80 ± 10 | [1] |

Experimental Protocol: Sulfonation of this compound

This protocol is adapted from a general procedure for the sulfonation of tert-butylbenzene.[3]

-

Materials:

-

This compound

-

Fuming sulfuric acid (oleum)

-

Ice

-

Sodium chloride

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool this compound.

-

Slowly add fuming sulfuric acid dropwise, maintaining the temperature below 25 °C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

To precipitate the sulfonic acid, add sodium chloride to the aqueous solution and cool in an ice bath.

-

Collect the precipitated sodium salt of the sulfonic acid by filtration and wash with a saturated sodium chloride solution.

-

The free sulfonic acid can be obtained by careful acidification of the salt.

-

dot graph Sulfonation_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 3: Reaction pathway for the sulfonation of this compound.

Friedel-Crafts Reactions

Friedel-Crafts Alkylation

Due to the presence of two activating tert-butyl groups, this compound is highly susceptible to further alkylation. However, the significant steric hindrance makes the introduction of additional bulky groups challenging. The reaction of this compound with a tertiary alkyl halide in the presence of a Lewis acid is expected to be slow and may lead to a mixture of products, including rearranged isomers.

Friedel-Crafts Acylation